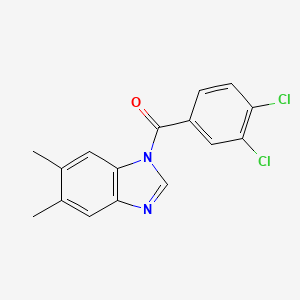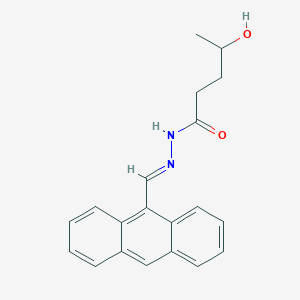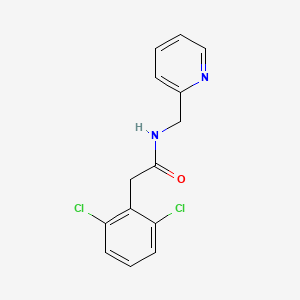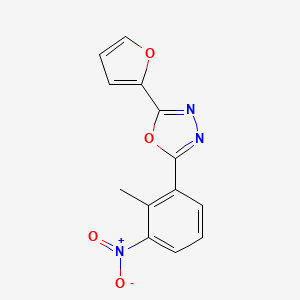![molecular formula C15H16ClN3O2 B5714347 1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)
1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine is a chemical compound that has been widely studied due to its potential therapeutic applications. This compound is commonly referred to as CMPI and belongs to the piperazine family of compounds. CMPI is known for its ability to modulate the activity of certain neurotransmitters in the brain, making it a promising candidate for the treatment of various neurological disorders.
作用機序
The mechanism of action of CMPI is not fully understood. However, studies have shown that CMPI binds to certain receptors in the brain such as the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are known to play a role in the development of various neurological disorders. By modulating the activity of these receptors, CMPI is believed to have a therapeutic effect on these disorders.
Biochemical and Physiological Effects:
CMPI has been shown to have several biochemical and physiological effects. Studies have shown that CMPI has the ability to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of CMPI in various neurological disorders.
実験室実験の利点と制限
One of the main advantages of CMPI for lab experiments is its ability to modulate the activity of certain neurotransmitters in the brain. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of CMPI is its complex synthesis process, which makes it difficult to produce in large quantities.
将来の方向性
There are several future directions for the study of CMPI. One of the main areas of research is the development of new drugs based on the structure of CMPI for the treatment of various neurological disorders. Another area of research is the study of the mechanism of action of CMPI, which could lead to a better understanding of its therapeutic effects. Additionally, the synthesis of CMPI could be optimized to make it more cost-effective and easier to produce in large quantities.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine is a promising compound for the development of new drugs for the treatment of various neurological disorders. Its ability to modulate the activity of certain neurotransmitters in the brain makes it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of CMPI and to optimize its synthesis process.
合成法
The synthesis of CMPI is a complex process that involves several steps. The first step involves the reaction of 3-chloroaniline with ethyl oxalyl chloride to form 3-chloro-N-ethoxycarbonylaniline. This intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid to form 1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
CMPI has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, anxiety, and depression. Studies have shown that CMPI has the ability to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which are known to play a crucial role in the development of these disorders.
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-11-9-14(17-21-11)15(20)19-7-5-18(6-8-19)13-4-2-3-12(16)10-13/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGOLJZLQSQRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl](5-methyl-1,2-oxazol-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B5714305.png)
![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
![1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5714323.png)

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)


